Antibacterial Potency Comparison: 7-Methylquinoline-6-carboxylic Acid versus 7-Methylquinoline-2-carboxylic Acid and 7-Methylquinoline-3-carboxylic Acid
7-Methylquinoline-6-carboxylic acid demonstrates a 2-fold improvement in antibacterial potency against Staphylococcus aureus compared to the 2-carboxylic acid positional isomer. The 6-carboxy isomer achieves a minimum inhibitory concentration (MIC) of 4 μg/mL, while the 2-carboxy and 3-carboxy isomers require 8 μg/mL and 10 μg/mL respectively for comparable bacterial growth inhibition . This positional advantage is consistent across multiple Gram-positive strains tested under standardized microdilution assay conditions.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 4 μg/mL against S. aureus |
| Comparator Or Baseline | 7-Methylquinoline-2-carboxylic acid: MIC = 8 μg/mL against S. aureus; 7-Methylquinoline-3-carboxylic acid: MIC = 10 μg/mL against S. aureus |
| Quantified Difference | 2-fold lower MIC (6-carboxy vs 2-carboxy); 2.5-fold lower MIC (6-carboxy vs 3-carboxy) |
| Conditions | In vitro broth microdilution assay against Staphylococcus aureus ATCC strain |
Why This Matters
Lower MIC values translate to higher antibacterial potency at equivalent concentrations, reducing the compound quantity required per assay and improving cost-efficiency in high-throughput antimicrobial screening programs.
